![molecular formula C11H12ClN3 B1602570 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine CAS No. 3524-40-1](/img/structure/B1602570.png)
1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CBMPA) is a heterocyclic compound that can be synthesized in the laboratory. It is a valuable research tool for scientists due to its unique properties and potential applications in the field of biochemistry and physiology. CBMPA has a wide range of applications in scientific research, and its biochemical and physiological effects are of particular interest.
Scientific Research Applications
Crystal Structure Analysis
The compound can be used in crystal structure analysis. For instance, the crystal structure of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, a related compound, has been studied . This type of analysis can provide valuable insights into the properties of the compound, such as its stability, reactivity, and potential interactions with other molecules .
Drug Design and Synthesis
The urea functionality in the compound acts as a core feature that facilitates effective interactions with biomolecules . This makes it a potential candidate for the design and synthesis of novel drug candidates .
Antimicrobial Resistance Research
The compound has been used in research on antimicrobial resistance. Specifically, it has been used to disrupt extracytoplasmic protein folding, which can compromise several classes of resistance determinants . This could potentially lead to the development of new antibacterial strategies .
Inhibition of DsbA
The compound has been shown to inhibit the function of DsbA, a protein involved in disulfide bond formation . This could have implications for the treatment of diseases caused by multidrug-resistant bacteria .
Materials Science
While not directly related to this specific compound, similar compounds have been used in the field of materials science . For example, they can be used in the study of emerging materials such as two-dimensional and topological insulators .
Nanoelectronics and Photonics
Again, while not directly related to this specific compound, similar compounds have been used in the development of novel nanoelectronics and photonics . These are rapidly growing fields with a wide range of potential applications .
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFWCIXEKFJEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585896 | |
Record name | 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
3524-40-1 | |
Record name | 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3524-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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